molecular formula C7H10N2O B069702 (4-Methoxypyridin-2-yl)methanamine CAS No. 194658-14-5

(4-Methoxypyridin-2-yl)methanamine

Cat. No. B069702
M. Wt: 138.17 g/mol
InChI Key: SGKAHGGNLZRWQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to (4-Methoxypyridin-2-yl)methanamine, such as 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, has been studied extensively. These compounds often exhibit stable crystal structures constructed by π…π packing and intramolecular hydrogen bond interactions, leading to unique chemical behaviors and luminescent properties. Single crystal X-ray diffraction analysis provides insights into their slightly non-planar unsymmetrical bent structures (Bai Linsha, 2015).

Chemical Reactions and Properties

Methoxypyridines play a crucial role in the synthesis of Lycopodium alkaloids, with (4-Methoxypyridin-2-yl)methanamine derivatives being utilized as masked pyridones in concise synthesis processes. The key steps often involve rearrangements, such as the Eschenmoser Claisen rearrangement, to forge critical quaternary carbon centers, demonstrating the compound's reactivity and utility in complex organic syntheses (Vishnumaya Bisai & Richmond Sarpong, 2010).

Physical Properties Analysis

The physical properties of (4-Methoxypyridin-2-yl)methanamine and its derivatives, such as luminescence, are influenced by their molecular structures. Luminescent properties, for example, are observed in compounds with methoxypyridine moieties, showing good blue emitting materials characteristics with specific absorption and emission bands. These properties are crucial for applications in organic electronics and photonics (T. N. Ahipa et al., 2014).

Scientific Research Applications

  • Antimicrobial Activities : A study by Thomas, Adhikari, and Shetty (2010) in the European Journal of Medicinal Chemistry reported the synthesis of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

  • Liquid Crystalline Behavior and Photophysical Properties : Ahipa et al. (2014) in CrystEngComm studied luminescent methanamine derivatives as potential mesogens. They found that these compounds showed promising liquid crystalline behavior and blue emission properties (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

  • Antidepressant-like Activity : Sniecikowska et al. (2019) in the Journal of Medicinal Chemistry designed methanamine derivatives as serotonin 5-HT1A receptor-biased agonists with potent antidepressant-like activity (Sniecikowska et al., 2019).

  • Synthesis of Lycopodium Alkaloids : Bisai and Sarpong (2010) in Organic Letters used a methoxypyridine as a key component in the synthesis of the Lycopodium alkaloid lycoposerramine R (Bisai & Sarpong, 2010).

  • Antibacterial and Antifungal Activity : Rao, Prasad, and Rao (2013) in the International Journal of Innovative Research and Development synthesized a novel azetidine derivative and evaluated it for antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

  • Protonation Sites and Hydrogen Bonding : Böck et al. (2021) in Structural Chemistry reported on the synthesis and structural characterization of methoxypyridin-based mono-hydrobromide salts, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021).

properties

IUPAC Name

(4-methoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-10-7-2-3-9-6(4-7)5-8/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKAHGGNLZRWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624475
Record name 1-(4-Methoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxypyridin-2-yl)methanamine

CAS RN

194658-14-5
Record name 1-(4-Methoxypyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methoxypyridin-2-yl)methanamine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirring solution of 949 mg of 4-methoxypicolinonitrile in 15 mL of THF at 0° C. was added about 0.6 g of LiAlH4. The reaction became very exothermic. The mixture was allowed to warm to r.t. and after 40 min., the following were added in succession: 0.4 mL of H2O, 0.4 mL of 15% NaOH (aq.), and 1.2 mL of brine. The mixture was stirred at r.t. for 75 min. and then filtered through Celite and concentrated to give 377 mg of (4-methoxypyridin-2-yl)methanamine which was used for the next reaction without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
LD Mani - 2021 - digitalcollections.wesleyan.edu
Synthesis and initial characterization of the ligand 6-((bis ((4-methoxypyridin-2-yl) methyl) amino) methyl) picolinic acid (p-OMe TPAMA) are presented. This ligand consists of the same …
Number of citations: 0 digitalcollections.wesleyan.edu
DK Steelman, S Xiong, GA Medvedev… - ACS …, 2014 - ACS Publications
The kinetics of 1-hexene polymerization using four zirconium amine bisphenolate catalysts, Zr[tBu-ON X O]Bn 2 (where, X = pyr-CF 3 (1), pyr (2), pyr-CH 3 (3), pyr-OMe (4)) has been …
Number of citations: 13 pubs.acs.org
HS Sutherland, PJ Choi, GL Lu, AC Giddens… - Pharmaceuticals, 2022 - mdpi.com
Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). In this work, we report the …
Number of citations: 3 www.mdpi.com
F Zhu, QW Shen, WZ Wang, ZL Wu, T Cai, W Wen… - Organic …, 2021 - ACS Publications
A ternary catalytic system comprising a chiral aldehyde, a transition metal, and a Lewis acid is rationally designed for the asymmetric α-allylic alkylation reaction of aza-aryl …
Number of citations: 19 pubs.acs.org
P Comba, S Hunoldt, M Morgen, J Pietzsch… - Inorganic …, 2013 - ACS Publications
Pentadentate bispidine ligands (3,7-diazabicyclo[3.3.1]nonanes) are optimized for maximum complex stability and facile functionalization with respect to their coupling to biological …
Number of citations: 57 pubs.acs.org
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org
BRM Lake, MP Shaver - Dalton Transactions, 2016 - pubs.rsc.org
A series of tridentate, ONO- and ONN-chelating β-ketiminate ligands were synthesised via condensation reactions, and complexed with iron(II) using [Fe(N(SiMe3)2)2THF]. The …
Number of citations: 17 pubs.rsc.org
EK Amason, K Rajabimoghadam, NN Baughman… - …, 2022 - ACS Publications
Four ruthenium(II) complexes of the motif, cis-RuCl 2 [Ph 2 P(CH 2 ) 4 PPh 2 ](ampy-L) and trans-RuCl 2 [Ph 2 P(CH 2 ) 4 PPh 2 ](ampy-L) (ampy = 2-(aminomethyl)pyridine; L = Cl or …
Number of citations: 2 pubs.acs.org
S Xiong - 2015 - search.proquest.com
A model-based approach using a diverse set of data including monomer consumption, evolution of molecular weight, and end-group analysis was employed to determine each of the …
Number of citations: 4 search.proquest.com

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